molecular formula C6H8N4S2 B12947929 Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate

Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate

Cat. No.: B12947929
M. Wt: 200.3 g/mol
InChI Key: JXRHUEVWIUBPQV-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Methyl 2-((1H-Imidazol-4-yl)methylene)hydrazinecarbodithioate

Chemical Taxonomy and IUPAC Nomenclature

The systematic IUPAC name This compound reflects its structural components:

  • Methyl group : Attached to the hydrazinecarbodithioate moiety.
  • Hydrazinecarbodithioate backbone : Comprises a hydrazine group ($$-\text{NH}-\text{NH}-$$) linked to a dithiocarbamate ($$-\text{S}-\text{C}(=\text{S})-\text{S}-$$).
  • Imidazole ring : A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, substituted at position 4 by a methylene bridge.

The molecular structure is further defined by the following attributes:

Property Value
Molecular Formula $$ \text{C}6\text{H}8\text{N}4\text{S}2 $$
Molecular Weight 200.28 g/mol
CAS Registry Number 68282-63-3

Comparative analysis with analogous compounds reveals distinct features:

  • Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate : Substitutes imidazole with pyridine, altering electronic properties.
  • (1H-Imidazol-4-yl)methyl methylcarbamimidothioate : Replaces the hydrazine bridge with a carbamimidothioate group.

Historical Development in Hydrazinecarbodithioate Chemistry

Hydrazinecarbodithioates gained prominence in the mid-20th century due to their metal-chelating properties. Early studies focused on sodium diethyldithiocarbamate (dithiocarb), discovered in the 1950s for treating heavy metal poisoning and radiation damage. This compound emerged later as a specialized derivative, synthesized via condensation of methyl dithiocarbazinate with imidazole-4-carbaldehyde. Key milestones include:

  • 2013 : Identification of its tridentate coordination mode with transition metals, enabling stable complexes with Cu(II) and Cu(I).
  • 2023 : Demonstration of cytotoxicity against HL60 leukemia cells ($$ \text{IC}{50} = 6.5 \, \mu\text{M} $$) and Hep G2 liver cancer cells ($$ \text{IC}{50} = 27.64 \, \mu\text{M} $$).

Significance in Coordination Chemistry and Bioactive Molecule Design

Coordination Chemistry

The compound acts as a tridentate ligand , coordinating through:

  • Thione sulfur ($$\text{S}$$) from the dithiocarbazate group.
  • Hydrazinic nitrogen ($$\text{NH}$$) adjacent to the methylene bridge.
  • Imidazole nitrogen ($$\text{N}$$) at position 3 of the heterocycle.

Notable metal complexes include:

  • [Cu(DTCZ)Cl₂] : A monodentate Cu(II) complex with distorted tetrahedral geometry.
  • [Cu(DTCZ)₂NO₃]NO₃ : A bidentate Cu(II) complex exhibiting square-planar coordination.
Bioactive Molecule Design

The compound’s bioactivity stems from:

  • Anticancer activity : Disruption of cancer cell proliferation via inhibition of DNA synthesis or mitochondrial pathways.
  • Antiviral activity : Suppression of herpes simplex virus (HSV) and varicella-zoster virus (VZV) replication at micromolar concentrations.

A summary of biological activities is provided below:

Biological Activity Target Cell Line/Pathogen $$ \text{IC}_{50} $$ / Efficacy
Cytotoxicity HL60 leukemia cells 6.5 μM
Antiproliferative effect HEL fibroblasts 2.6 μM
Antiviral activity HSV-1 50% inhibition at 5 μM

Properties

Molecular Formula

C6H8N4S2

Molecular Weight

200.3 g/mol

IUPAC Name

methyl N-[(E)-1H-imidazol-5-ylmethylideneamino]carbamodithioate

InChI

InChI=1S/C6H8N4S2/c1-12-6(11)10-9-3-5-2-7-4-8-5/h2-4H,1H3,(H,7,8)(H,10,11)/b9-3+

InChI Key

JXRHUEVWIUBPQV-YCRREMRBSA-N

Isomeric SMILES

CSC(=S)N/N=C/C1=CN=CN1

Canonical SMILES

CSC(=S)NN=CC1=CN=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate typically involves the condensation of an imidazole derivative with a hydrazinecarbodithioate precursor. One common method involves the reaction of 1H-imidazole-4-carbaldehyde with methyl hydrazinecarbodithioate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a key aspect of its mechanism.

Comparison with Similar Compounds

Research Findings and Limitations

  • Recent Advances : A 2024 study highlighted the role of dihedral angles in indole-based analogues for optimizing crystallinity and stability, suggesting similar strategies for imidazole derivatives .

Biological Activity

Methyl 2-((1H-imidazol-4-yl)methylene)hydrazinecarbodithioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of hydrazinecarbodithioates, characterized by a hydrazine moiety attached to a methylene bridge and an imidazole ring. Its chemical formula is C₇H₈N₄S₂, and it exhibits properties that make it suitable for various biological applications.

PropertyValue
Molecular Weight188.29 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log PNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Case Study: Antimicrobial Evaluation

A study conducted by Kumar et al. (2013) assessed the antimicrobial properties of several hydrazinecarbodithioates, including the compound . The results indicated that it exhibited potent activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Research Findings

In a study published in Molecules (2023), this compound was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be in the micromolar range, indicating promising antitumor activity .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. Preliminary studies suggest that it may act as a DNA intercalator or inhibit specific enzymes involved in cell proliferation.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare its biological activities with those of structurally related compounds.

Table 2: Comparative Biological Activity

CompoundAntimicrobial Activity (MIC µg/mL)Antitumor Activity (IC50 µM)
This compound32 - 1285 - 15
Methyl hydrazinecarbodithioate64 - 25610 - 20
Imidazole derivatives16 - 643 - 12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.